molecular formula C27H27N5O3S B2509537 N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide CAS No. 923147-48-2

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2509537
CAS No.: 923147-48-2
M. Wt: 501.61
InChI Key: IJKOGMZAGKCUMT-UHFFFAOYSA-N
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Description

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrrolidin-1-yl moiety.

Pyrimidine-based sulfonamides are of significant interest in medicinal chemistry due to their versatility in targeting enzymes such as kinases, carbonic anhydrases, and antimicrobial agents. The pyrrolidin-1-yl group may enhance solubility or modulate steric interactions, while the phenoxybenzene sulfonamide moiety could influence binding affinity through aromatic stacking or hydrogen bonding .

Properties

IUPAC Name

N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O3S/c1-20-19-26(32-17-5-6-18-32)30-27(28-20)29-21-9-11-22(12-10-21)31-36(33,34)25-15-13-24(14-16-25)35-23-7-3-2-4-8-23/h2-4,7-16,19,31H,5-6,17-18H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOGMZAGKCUMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

The phenoxy group in the target compound is bulkier and more lipophilic than methoxy or fluoro substituents, which could affect membrane permeability .

The pyrrolidin-1-yl group’s steric bulk may hinder binding in tightly packed enzymatic pockets compared to smaller substituents like ethylamino .

Hydrogen-Bonding and Conformation: Pyrimidine derivatives with methoxy or fluorophenyl groups (e.g., ) exhibit intramolecular hydrogen bonds that stabilize specific conformations, influencing biological activity. The target compound’s phenoxy group may participate in similar interactions .

Biological Activity

N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide, also referred to by its CAS number 923132-46-1, is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H27N5O2S, with a molecular weight of 417.5 g/mol. The compound features a pyrimidine ring, a pyrrolidine group, and a sulfonamide moiety, which contribute to its biological properties.

PropertyValue
Molecular FormulaC24H27N5O2S
Molecular Weight417.5 g/mol
CAS Number923132-46-1

This compound acts primarily as an enzyme inhibitor. Its interaction with specific molecular targets, such as the vanilloid receptor 1 and insulin-like growth factor 1 receptor, suggests potential roles in modulating pain pathways and cell proliferation.

Case Studies

A notable study investigated the effects of various sulfonamide derivatives on perfusion pressure in isolated rat hearts. The results indicated that certain compounds reduced perfusion pressure in a time-dependent manner, suggesting potential therapeutic applications in managing cardiovascular conditions .

Another study focused on the anticancer activity of related compounds, demonstrating significant inhibition of tumor growth in preclinical assays through mechanisms involving Src kinase inhibition .

Pharmacokinetics

Understanding the pharmacokinetic profile of N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene sulfonamide is crucial for evaluating its therapeutic potential. Preliminary computational studies suggest favorable absorption characteristics and low plasma protein binding rates, indicating rapid distribution and elimination from the body .

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